3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole
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Overview
Description
3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes a methoxyphenyl group, a diazenyl group, and a piperidinomethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield various reduced forms of the compound .
Scientific Research Applications
3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole nucleus.
Uniqueness
3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28N4O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
[1,2-dimethyl-4-(piperidin-1-ylmethyl)indol-3-yl]-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C23H28N4O/c1-17-23(25-24-19-10-12-20(28-3)13-11-19)22-18(8-7-9-21(22)26(17)2)16-27-14-5-4-6-15-27/h7-13H,4-6,14-16H2,1-3H3 |
InChI Key |
ZJPMCMIGKOMOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1C)CN3CCCCC3)N=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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